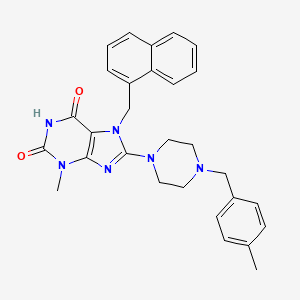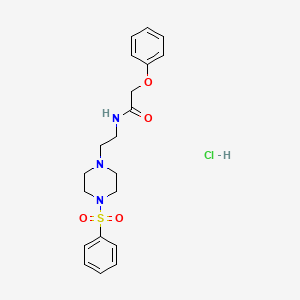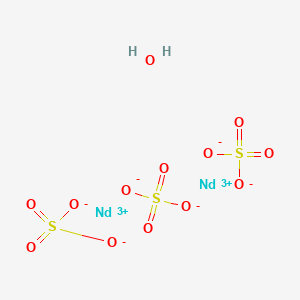
Neodymium(III) sulfate hydrate
Descripción general
Descripción
Neodymium(III) sulfate hydrate is a moderately water and acid soluble neodymium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .
Synthesis Analysis
Neodymium can be extracted from ore concentrates, waste materials, or recycled materials such as recycled Nd-Fe-B permanent magnets . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . Therefore, knowledge of Nd(III)–sulfate interaction at high ionic strengths is important for optimization of the extraction process .Molecular Structure Analysis
Neodymium(III) sulfate is a salt of the rare-earth metal neodymium that has the formula Nd2(SO4)3 . It forms multiple hydrates, the octa-, penta-, and the dihydrate, which the octahydrate is the most common . This compound has a retrograde solubility, unlike other compounds, its solubility decreases with increasing temperature .Chemical Reactions Analysis
Neodymium sulfate is produced by dissolving neodymium(III) oxide in sulfuric acid: Nd2O3 + 3H2SO4 → Nd2(SO4)3 + 3H2O . It can also be prepared by the reaction of neodymium(III) perchlorate and sodium sulfate .Physical And Chemical Properties Analysis
This compound appears as pink crystals . It is soluble in cold water and sparingly soluble in hot water .Aplicaciones Científicas De Investigación
Recovery from Sludges
Neodymium(III) sulfate hydrate has applications in recycling processes. Saito, Sato, and Motegi (2006) developed a process for recovering rare-earth elements from sludges, where neodymium was extracted successfully as either sodium neodymium sulfate hydrate or neodymium hydroxide from neodymium-containing boron trioxide (Saito, Sato, & Motegi, 2006).
Solubility and Speciation
Migdisov and Williams-Jones (2007) studied the solubility of neodymium (III) fluoride and found Nd3+ and NdF2+ as dominant species in solution. This study provides insights into the behavior of neodymium in fluoride solutions, which could be extrapolated to sulfate solutions (Migdisov & Williams-Jones, 2007).
Photoluminescent Properties
Xu et al. (2009) synthesized a neodymium oxalate–sulfate hybrid structure and analyzed its luminescence spectrum and decay time. This indicates potential applications in materials science for neodymium sulfate hydrates (Xu et al., 2009).
Complex Formation in Sulfate Solutions
Migdisov, Reukov, and Williams-Jones (2006) determined formation constants of neodymium complexes in sulfate solutions, important for understanding its behavior in various environmental and industrial contexts (Migdisov, Reukov, & Williams-Jones, 2006).
Hydrothermal Syntheses
Dovgan et al. (2018) researched hydrothermal syntheses of neodymium sulfites and mixed sulfate-sulfites, highlighting the role of pH in controlling the oxidation of sulfite to sulfate, relevant for material synthesis (Dovgan et al., 2018).
Synergistic Extraction
Kittisupakorn, Konaem, and Suwatthikul (2018) studied the synergistic extraction systems for neodymium ions, emphasizing the importance of efficient and selective extraction methods in industrial processes (Kittisupakorn, Konaem, & Suwatthikul, 2018).
Liquid-Liquid Extraction
Onghena et al. (2014) explored the extraction of neodymium(III) using ionic liquids, contributing to knowledge in separation and purification processes (Onghena et al., 2014).
Structural and Thermal Behavior
Binnemans et al. (2000) described the structural and thermal behavior of neodymium(III) alkanoates, essential for understanding its properties in various applications (Binnemans et al., 2000).
Precursor for Nd2TiO5
Parvanova (2017) used neodymium(III) peroxotitanate, a compound related to this compound, as a precursor for obtaining Nd2TiO5, which has numerous electrophysical properties (Parvanova, 2017).
Sorption from Sulfate Solutions
Kozhevnikova and Tsybikova (2008) studied the sorption of neodymium(III) ions from sulfate solutions using mordenite-containing tuff, demonstrating its potential in water treatment and purification processes (Kozhevnikova & Tsybikova, 2008).
Mecanismo De Acción
Target of Action
Neodymium(III) sulfate hydrate is a salt of the rare-earth metal neodymium . The primary targets of this compound are the rare earth elements (REEs) in various resources such as ore concentrates, recycled permanent Nd-Fe-B magnets, and rare earth powder waste . These REEs are critical to numerous industries, including high technology devices .
Mode of Action
The interaction of Neodymium(III) with sulfate at high ionic strengths is crucial for the extraction process . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . The thermodynamic model developed can describe the interaction of Neodymium(III) with sulfate to ionic strengths up to 16.5 mol·kg –1 and to temperatures up to 100 °C .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the extraction and recovery of REEs from various resources . The extraction process involves roasting the resources with H2SO4 at elevated temperatures . The thermodynamic model can be used to design and optimize this chemical process .
Result of Action
The result of the action of this compound is the successful extraction of REEs from various resources . This extraction process is crucial for numerous industries that rely on these elements .
Action Environment
The action of this compound is influenced by environmental factors such as ionic strength and temperature . Its interaction with sulfate can be described up to ionic strengths of 16.5 mol·kg –1 and temperatures up to 100 °C . Furthermore, the solubility of this compound decreases with increasing temperature , which can also influence its action, efficacy, and stability.
Safety and Hazards
Neodymium(III) sulfate hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers A paper titled “A Thermodynamic Model for Nd(III)–Sulfate Interaction at High Ionic Strengths and Elevated Temperatures: Applications to Rare Earth Element Extraction” provides valuable insights into the extraction process of Neodymium and its interaction with sulfate .
Propiedades
IUPAC Name |
neodymium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPCSSKNPYQDU-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Nd2O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692902 | |
| Record name | Neodymium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101509-27-7 | |
| Record name | Neodymium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578944.png)

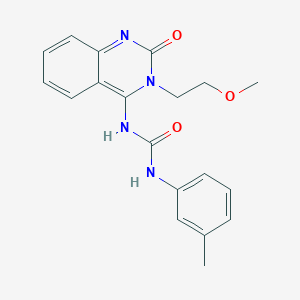
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578949.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

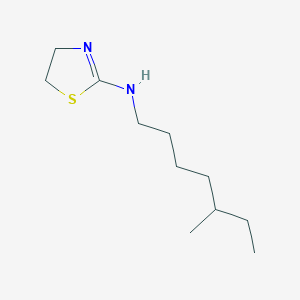
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)
